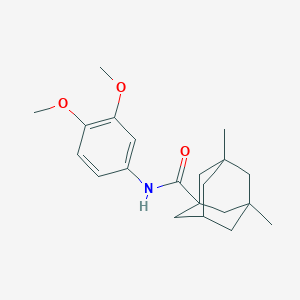
N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide: is a synthetic organic compound characterized by the presence of a dimethoxyphenyl group and an adamantane core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide typically involves the reaction of 3,4-dimethoxyphenylamine with 3,5-dimethyladamantane-1-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
化学反应分析
Types of Reactions: N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts .
Industry: In the industrial sector, it is used in the development of advanced materials with unique properties, such as enhanced stability and reactivity .
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Another compound with a dimethoxyphenyl group, used in corrosion inhibition.
Uniqueness: N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide is unique due to its adamantane core, which imparts enhanced stability and rigidity to the molecule
生物活性
N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological evaluation, and implications in medicinal chemistry based on available research.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with 3,4-dimethoxyphenylamine. The procedure can be summarized as follows:
-
Reagents :
- 3,5-dimethyladamantane-1-carboxylic acid
- 3,4-dimethoxyphenylamine
- Coupling agents (e.g., EDC or DCC) may be used to facilitate the reaction.
-
Reaction Conditions :
- The reaction is generally carried out in a suitable solvent (e.g., dichloromethane) under reflux conditions for several hours.
-
Purification :
- The product is purified using column chromatography or recrystallization.
Biological Evaluation
The biological activity of this compound has been evaluated through various assays that highlight its potential therapeutic applications.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Lines Tested : The compound has shown promising results against various human cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer).
- IC50 Values : Preliminary data indicates that the compound exhibits significant cytotoxicity with IC50 values in the low micromolar range (typically <10 µM), suggesting potent anti-proliferative effects against these cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <10 | Induction of apoptosis via caspase activation |
| A549 | <10 | Inhibition of cell viability through RXRα modulation |
The proposed mechanism by which this compound exerts its effects includes:
- RXRα Modulation : The compound selectively binds to retinoid X receptor alpha (RXRα), leading to transcriptional regulation associated with apoptosis and cell cycle arrest .
- Caspase Activation : It induces the cleavage of poly ADP-ribose polymerase (PARP) and activates caspase-3, which are critical steps in the apoptotic pathway .
Case Studies
A notable study evaluated the compound's efficacy in vivo using animal models. In these studies:
- Model Used : Xenograft models were utilized to assess tumor growth inhibition.
- Results : Administration of the compound resulted in a significant reduction in tumor size compared to control groups, corroborating its potential as an anticancer agent.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3,5-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-19-8-14-9-20(2,11-19)13-21(10-14,12-19)18(23)22-15-5-6-16(24-3)17(7-15)25-4/h5-7,14H,8-13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSKVQIOVBCZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














